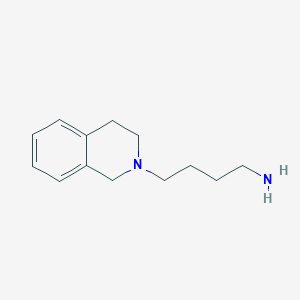

2(1H)-Isoquinolinebutanamine, 3,4-dihydro-

Übersicht

Beschreibung

2(1H)-Isoquinolinebutanamine, 3,4-dihydro- is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction typically requires mild to moderate temperatures and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids (e.g., hafnium triflate) can enhance the reaction rate and selectivity. Solvent-free conditions are also explored to reduce environmental impact and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include substituted isoquinolines, tetrahydroisoquinolines, and other derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : This compound is utilized as a precursor in the synthesis of complex organic molecules and natural products. Its unique structure allows for modifications that lead to various derivatives with enhanced properties.

Biology

- Bioactive Molecule : Research indicates that 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- exhibits potential antimicrobial, antitumor, and anti-inflammatory activities. Studies have shown its effectiveness against various pathogens and cancer cell lines .

- Mechanism of Action : The compound interacts with biological targets that modulate cellular pathways involved in inflammation and tumor progression .

Medicine

- Pharmaceutical Development : The compound serves as a precursor for developing pharmaceutical agents aimed at treating diseases such as cancer and inflammatory disorders. Its derivatives are being investigated for their therapeutic potential in clinical settings .

- Clinical Trials : Some derivatives of this compound are undergoing clinical trials to evaluate their efficacy and safety profiles in humans.

Industry

- Fine Chemicals Production : In industrial applications, 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- is used in synthesizing fine chemicals, agrochemicals, and dyes. Its role as an intermediate enhances the production efficiency of various chemical processes.

Data Table: Summary of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Chemistry | Building block for organic synthesis | Precursor for complex organic molecules |

| Biology | Bioactive properties | Antimicrobial and antitumor activities |

| Medicine | Pharmaceutical development | Treatment of cancer and inflammatory diseases |

| Industry | Fine chemicals production | Synthesis of agrochemicals and dyes |

Case Study 1: Antitumor Activity

A study published in PMC evaluated the antitumor effects of derivatives of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells through the activation of specific signaling pathways .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial activity of this compound demonstrated its effectiveness against several bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Wirkmechanismus

The mechanism of action of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism depends on the specific structure and functional groups present in the compound .

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydro structure and are known for their biological activities.

3,4-Dihydropyrimidin-2(1H)-ones: These compounds are also heterocyclic and have applications in medicinal chemistry.

Uniqueness: 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- is unique due to its isoquinoline core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

2(1H)-Isoquinolinebutanamine, 3,4-dihydro- (CAS No. 174643-96-0) is a compound of significant interest in pharmacology and medicinal chemistry. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound belongs to the isoquinoline family and exhibits a unique structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 186.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- |

Neuroprotective Effects

Research indicates that 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- exhibits neuroprotective properties. A study demonstrated its potential as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease (AD). The compound showed significant inhibition with IC50 values of for AChE and for MAO-A .

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases. It acts by scavenging free radicals and inhibiting pro-inflammatory pathways . This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Antimicrobial Properties

2(1H)-Isoquinolinebutanamine, 3,4-dihydro- has demonstrated antimicrobial effects against various bacterial strains. In vitro studies revealed its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

The biological activities of 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound inhibits key enzymes involved in neurotransmitter degradation (AChE and MAO), enhancing neurotransmitter availability in synaptic clefts.

- Antioxidant Mechanism : It donates electrons to neutralize free radicals, thereby preventing cellular oxidative damage.

- Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis and death .

Alzheimer’s Disease Research

A notable study focused on the design and synthesis of hybrid compounds incorporating the structure of 2(1H)-Isoquinolinebutanamine. These compounds were evaluated for their ability to cross the blood-brain barrier (BBB) and their cytotoxicity in vitro. The lead compound from this series not only inhibited AChE effectively but also showed low toxicity in cellular models .

Antimicrobial Efficacy

In another study assessing the antimicrobial properties of isoquinoline derivatives, 2(1H)-Isoquinolinebutanamine was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations below . This suggests its potential as a scaffold for developing new antibiotics.

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,3-4,7-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKUDRCZBGENKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427964 | |

| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174643-96-0 | |

| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.